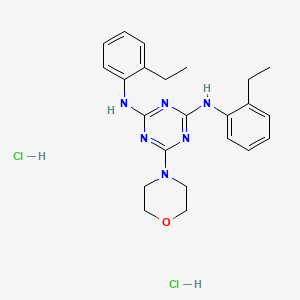
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, also known as EHT 1864, is a small molecule inhibitor that has been used in scientific research to study the Rho family of GTPases. These GTPases play a crucial role in cell signaling pathways that control cell morphology, migration, and proliferation. EHT 1864 has been found to selectively inhibit the activity of the Rho family GTPase, Rac, which has led to its use in various studies investigating the role of Rac in cellular processes.
科学的研究の応用
Chemical Synthesis and Characterization
The compound under discussion, due to its triazine core and morpholino groups, participates in the synthesis of complex molecules and materials. Triazine derivatives have been extensively studied for their utility in creating novel compounds with diverse chemical properties. For instance, triazine and morpholine derivatives show potential in the synthesis of materials with specific optical, electronic, or biological properties. Such compounds often exhibit high solubility in water, making them suitable for a variety of applications in medicinal chemistry and as intermediates in organic synthesis (Harrison et al., 2001).
Biochemical Studies
In biochemical research, triazine derivatives have been utilized to explore their interactions with biological molecules, aiming to understand their mechanism of action at a molecular level. This has included studies on the inhibition of specific proteins or enzymes, which could lead to potential therapeutic applications. The design and synthesis of bis(morpholino-1,3,5-triazine) derivatives, for instance, have led to the discovery of compounds with significant efficacy in inhibiting critical pathways involved in cell proliferation and survival, highlighting their potential in cancer research (Venkatesan et al., 2010).
Material Science
In the field of material science, triazine derivatives have been explored for their utility in creating new materials with desirable physical and chemical properties. For example, their application in the synthesis of high-performance polymers, coatings, and electronic materials has been investigated. The inclusion of morpholine and triazine moieties can impart specific characteristics such as thermal stability, flame retardancy, and electronic properties to these materials. This demonstrates the compound's versatility and potential in developing advanced materials for technological applications.
Environmental Chemistry
Research into triazine derivatives also extends into environmental chemistry, where they have been studied for their effects on plants and ecosystems. The understanding of how these compounds interact with biological systems at the chemical level can inform their safe and effective use in various industries, including agriculture. For instance, studies have investigated the influence of triazine compounds on enzyme activities related to carbohydrate and nitrogen metabolism in plants, indicating their broader implications in biological processes and environmental impact (Wu, Singh, & Salunkhe, 1971).
特性
IUPAC Name |
2-N,4-N-bis(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-3-17-9-5-7-11-19(17)24-21-26-22(25-20-12-8-6-10-18(20)4-2)28-23(27-21)29-13-15-30-16-14-29;;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGMQAKWNSWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4CC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

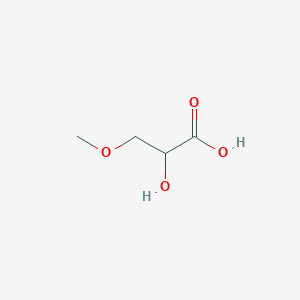
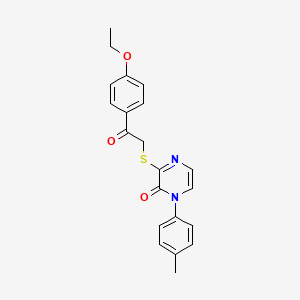
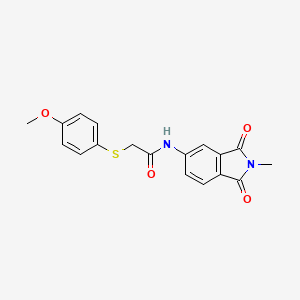

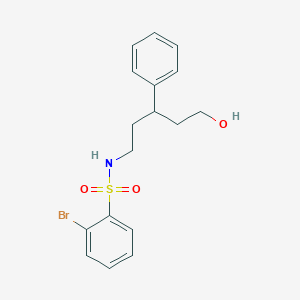
![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)
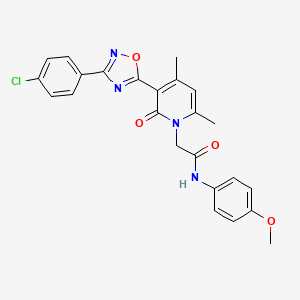
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)
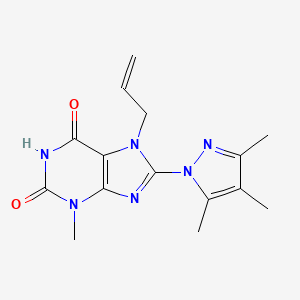
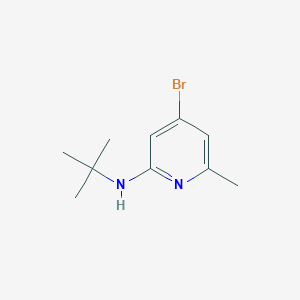
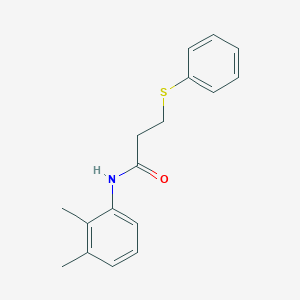
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433803.png)
